3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of related acrylamide compounds involves various methods, including the reaction of methyl acrylate and dimethylamine with methanol as solvent and sodium methoxide as catalyst, achieving a product with high purity (J. Xin, 2007). Microwave-assisted synthesis has been utilized for the rapid preparation of acrylamide monomers, offering an efficient pathway to produce compounds with specific functionalities (Sarah Schmitz & H. Ritter, 2007).
Molecular Structure Analysis
Molecular structure analysis of acrylamide derivatives reveals insights into their reactivity and physical properties. Quantum chemical calculations, including DFT methods, have been employed to study the structural, vibrational, and electronic properties of synthesized monomers, helping to understand their chemical behavior and activity (E. Barım & F. Akman, 2019).
Chemical Reactions and Properties
Acrylamide compounds can participate in various chemical reactions, including polymerization and interaction with nucleophiles, leading to a wide range of derivatives with potential applications. The reactivity of these compounds is significantly influenced by their molecular structure, as demonstrated by the synthesis of diverse heterocycles and polymers (S. Bondock et al., 2011).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are crucial for their application in different domains. Studies have shown that acrylamide copolymers exhibit tunable thermoresponsive properties, which can be adjusted by varying the composition and molecular weight of the polymers (Nicholas A. A. Rossi et al., 2008; Giles B H Chua et al., 2012).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as reactivity towards nucleophiles, polymerization behavior, and interaction with metal ions, are key factors determining their potential applications. Research has focused on expanding the scope of reactions and understanding the mechanisms underlying their chemical behavior (Dorothée Duvelleroy et al., 2005).
Scientific Research Applications
5-HT1D Receptor Agonist Properties : This compound and similar derivatives have been synthesized and tested for their affinity and efficacy on serotonin receptors, particularly 5-HT1D receptors. They displayed varying degrees of agonist activity with preferences for 5-HT1D alpha vs 5-HT1D beta receptors. These compounds also showed affinity for the 5-HT1A receptor, and one of the derivatives demonstrated significant serotonin receptor agonist activity in vivo in animal models (Barf et al., 1996).
Potential in Modulating Locomotor Activity : In a study on guinea pigs, GR46611, a derivative of the compound, was shown to potentiate 5-HT1A receptor-mediated locomotor activity. It was observed that while GR46611 alone did not stimulate locomotor activity, it enhanced the locomotor response induced by 5-HT1A receptor stimulation (O’Neill & Sanger, 1999).
Broad Spectrum Cytotoxic Agents : The compound was part of a study focusing on the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents for cancer treatment. These derivatives showed promising results in inhibiting the growth of various cancer cell lines, indicating potential as anticancer agents (Tarleton et al., 2013).
Antioxidant Activity : Certain derivatives of this compound demonstrated high inhibitory activity with respect to the superoxide-generating ability of mitochondria in both liver and transformed tissue of tumor-bearing rats, indicating potential antioxidant properties (Kushnir et al., 2015).
Inhibition of Bladder Activity : Studies on animals with chronic spinal cord injury showed that derivatives of this compound, like GR-46611, could inhibit bladder activity. This suggests potential therapeutic applications in conditions where bladder hyperactivity is a concern, such as in patients with spinal cord injury (Gu et al., 2004).
properties
IUPAC Name |
(E)-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27)/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZWEWTNUDWNS-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide | |
CAS RN |
185259-85-2 | |
Record name | GR 46611 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185259852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 46611 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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